molecular formula C22H22N2O B5106810 (4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE

(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE

Cat. No.: B5106810
M. Wt: 330.4 g/mol
InChI Key: FTMPTWFDWYDDTJ-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylpiperazine moiety attached to a naphthyl group via a methanone linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 2-naphthylmethanone under specific conditions. One common method involves the use of reductive amination, where the benzylpiperazine is reacted with 2-naphthylmethanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is usually carried out at room temperature and monitored using techniques like IR, NMR, and mass spectroscopy to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperazine or naphthyl groups are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., methanol, dichloromethane), and monitoring techniques like NMR and IR spectroscopy to track the progress of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced derivatives with altered chemical properties.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as antimicrobial activity . The naphthyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(2-naphthyl)methanone:

    (4-Benzylpiperazin-1-yl)(3-naphthyl)methanone: Another similar compound with a different naphthyl substitution pattern.

    (4-Benzylpiperazin-1-yl)(4-naphthyl)methanone: A variant with the naphthyl group attached at a different position.

Uniqueness

(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE is unique due to its specific combination of a benzylpiperazine moiety and a 2-naphthyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)16-21)24-14-12-23(13-15-24)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMPTWFDWYDDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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